molecular formula C15H16N2O5S B8645162 N-(6-Methoxypyridin-3-yl)-N-(o-tolylsulfonyl)glycine

N-(6-Methoxypyridin-3-yl)-N-(o-tolylsulfonyl)glycine

Cat. No. B8645162
M. Wt: 336.4 g/mol
InChI Key: MQCMHESYTKWLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435815B2

Procedure details

prepared by reaction of N-(6-methoxy-pyridin-3-yl)-2-methyl-benzenesulfonamide with tert-butyl bromoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH:9][S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])(=[O:12])=[O:11])=[CH:5][CH:4]=1.Br[CH2:21][C:22]([O:24]C(C)(C)C)=[O:23]>>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([N:9]([CH2:21][C:22]([OH:24])=[O:23])[S:10]([C:13]2[C:14]([CH3:19])=[CH:15][CH:16]=[CH:17][CH:18]=2)(=[O:12])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)NS(=O)(=O)C1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=N1)N(S(=O)(=O)C=1C(=CC=CC1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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